molecular formula C5H5F3N2O B13456049 [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol

[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B13456049
M. Wt: 166.10 g/mol
InChI Key: NPPDBVUBJJUPAU-UHFFFAOYSA-N
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Description

[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical stability and biological activity .

Chemical Reactions Analysis

Types of Reactions: [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethyl group makes it a strong acid, which can participate in electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, Schiff’s base complexes, and trimethylsilyltrifluoromethanesulfonate (TMSOTF). Reaction conditions often involve microwave radiation and mild temperatures to ensure high yields and efficiency .

Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and various trifluoromethylated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits antibacterial, antiviral, and antifungal activities, making it a potential candidate for drug development . In the industry, it is used in the production of high-end chemicals, including fluorinated surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, thereby increasing its biological activity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone. These compounds also contain the trifluoromethyl group, which imparts similar chemical properties .

Uniqueness: What sets [1-(trifluoromethyl)-1H-imidazol-2-yl]methanol apart is its imidazole ring, which provides additional sites for chemical modification and enhances its biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H5F3N2O

Molecular Weight

166.10 g/mol

IUPAC Name

[1-(trifluoromethyl)imidazol-2-yl]methanol

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-2,11H,3H2

InChI Key

NPPDBVUBJJUPAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CO)C(F)(F)F

Origin of Product

United States

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